2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
説明
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c1-14-4-8-16(9-5-14)28-19-18(12-25-28)20(29)27(13-24-19)26-21(30)22(2,3)31-17-10-6-15(23)7-11-17/h4-13H,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYBHNNZOGLBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Starting Material Preparation
5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile is synthesized via cyclocondensation of p-tolylhydrazine with ethoxymethylene malononitrile in ethanol under reflux. The reaction proceeds via nucleophilic attack at the nitrile carbon, followed by cyclization (Eq. 1):
$$
\text{p-Tolylhydrazine} + \text{NC-C(=OEt)-CH}_2\text{-CN} \xrightarrow{\text{EtOH, reflux}} \text{5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile} \quad
$$
Cyclization to Pyrimidinone
The carbonitrile intermediate undergoes base-mediated cyclization using sodium ethoxide in refluxing ethanol (7 h) to yield 5-amino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Eq. 2):
$$
\text{Pyrazole-4-carbonitrile} \xrightarrow[\text{reflux}]{\text{NaOEt, EtOH}} \text{Pyrazolo[3,4-d]pyrimidin-4-one} \quad
$$
Key Parameters
- Solvent: Absolute ethanol (20 mL/g substrate)
- Base: Sodium ethoxide (1.0 g Na/20 mL EtOH)
- Yield: 70–82% after recrystallization from ethanol-DMF.
Synthesis of 2-(4-Chlorophenoxy)-2-Methylpropanoic Acid
The chlorophenoxy sidechain is prepared via Williamson ether synthesis, optimized for steric hindrance from the geminal dimethyl group.
Alkylation of 4-Chlorophenol
4-Chlorophenol reacts with 2-bromo-2-methylpropanoic acid in alkaline aqueous medium (Eq. 3):
$$
\text{4-Cl-C}6\text{H}4\text{OH} + \text{BrC(CH}3\text{)}2\text{COOH} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-(4-Chlorophenoxy)-2-methylpropanoic acid} \quad
$$
Optimized Conditions
Alternative Ester Hydrolysis
Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate (prepared via acid-catalyzed esterification) undergoes saponification (Eq. 4):
$$
\text{Isopropyl ester} \xrightarrow{\text{KOH, MeOH/H}_2\text{O}} \text{2-(4-Chlorophenoxy)-2-methylpropanoic acid} \quad
$$
Conditions
- Base: 2.0 M KOH in methanol-water (3:1)
- Time: 4 h at reflux
- Yield: 95%.
Amide Coupling to Form the Target Compound
The final step involves activating the carboxylic acid and coupling it to the pyrazolo[3,4-d]pyrimidinone amine.
Acid Chloride Formation
2-(4-Chlorophenoxy)-2-methylpropanoic acid is treated with thionyl chloride (Eq. 5):
$$
\text{Acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Acid chloride} + \text{SO}2 + \text{HCl} \quad
$$
Protocol
Amidation Reaction
The acid chloride reacts with 5-amino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in dichloromethane (Eq. 6):
$$
\text{Acid chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound} \quad
$$
Optimized Conditions
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C → room temperature, 12 h
- Workup: Washed with 5% NaHCO₃ and brine
- Purification: Column chromatography (hexane:ethyl acetate 3:1)
- Yield: 76–82%.
Analytical Data and Characterization
Spectroscopic Validation
Purity Assessment
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Patent) | Method 2 (Literature) |
|---|---|---|
| Pyrimidinone Yield | 70% | 82% |
| Etherification | Williamson (85%) | Ester hydrolysis (95%) |
| Amidation Yield | 76% | 82% |
| Total Yield | 45% | 63% |
Method 2 offers superior overall yield due to optimized coupling conditions and minimized intermediate purification.
化学反応の分析
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Medicinal Chemistry: The compound can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: It can be used in pharmacological studies to investigate its effects on biological systems and its potential therapeutic benefits.
Materials Science: The unique structure of the compound may lend itself to applications in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
4-chlorophenoxyacetic acid: A simpler compound with a chlorophenoxy group, used as a plant growth regulator.
2-methyl-4-chlorophenoxybutanoic acid: Another compound with a similar chlorophenoxy moiety, used in herbicides.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is unique due to its complex structure, which combines multiple functional groups and ring systems. This complexity provides a diverse range of chemical and biological properties, making it a valuable compound for research and development in various fields.
生物活性
The compound 2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide , with a CAS number of 899737-41-8 , belongs to a class of pyrazole derivatives known for their diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C22H20ClN5O3
- Molecular Weight : 437.9 g/mol
- Structure : The compound features a pyrazolo-pyrimidine core, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Pyrazole derivatives have been shown to inhibit certain enzymes and receptors involved in cancer progression and inflammatory responses. The specific interactions of this compound with molecular targets remain an area of active research.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in combating various cancer cell lines. For instance:
- Study by Wei et al. (2022) : Investigated pyrazole derivatives for their anticancer properties against A549 lung cancer cells. Compound 4 exhibited an IC50 value of 26 µM, demonstrating significant growth inhibition .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide | A549 | TBD | TBD |
| Compound 4 | A549 | 26 | Growth Inhibition |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines or modulate signaling pathways such as NF-kB and MAPK pathways.
Case Studies
- Antitumor Efficacy : A study assessed the cytotoxicity of various pyrazole compounds against HepG2 liver cancer cells. The results indicated that certain derivatives exhibited IC50 values as low as 0.74 mg/mL, suggesting promising therapeutic potential .
- Mechanistic Insights : Research has shown that some pyrazole derivatives induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway, leading to cell cycle arrest and subsequent cell death .
Comparative Analysis
To better understand the efficacy of 2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide, it is essential to compare it with other known compounds within the same class.
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 0.28 | Zheng et al. |
| Compound B | Anticancer | 49.85 | Xia et al. |
| 2-(4-chlorophenoxy)... | TBD | TBD | Current Study |
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide?
Answer:
- Stepwise Functionalization : Begin with constructing the pyrazolo[3,4-d]pyrimidinone core via cyclocondensation of 4-amino-1-(p-tolyl)-1H-pyrazole-3-carboxamide with a suitable carbonyl source (e.g., ethyl chlorooxoacetate) under reflux in anhydrous DMF .
- Amide Coupling : React the intermediate 4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine with 2-(4-chlorophenoxy)-2-methylpropanoic acid using HATU/DIPEA in dry THF at 0–5°C to minimize side reactions .
- Purification : Use column chromatography (silica gel, 3:7 ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf = 0.45 in 1:1 EtOAc/hexane) .
Advanced: How can computational modeling predict the compound’s binding affinity to kinase targets like CDK2 or JAK3?
Answer:
- Molecular Docking : Employ Schrödinger Suite or AutoDock Vina to dock the compound into ATP-binding pockets using crystal structures (PDB: 1H1Q for CDK2). Key interactions include hydrogen bonding between the pyrimidin-4-one moiety and kinase hinge residues (e.g., Glu81/Lys83) and hydrophobic contacts with the p-tolyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA) to prioritize kinase targets .
- Validation : Cross-reference predictions with experimental kinase inhibition assays (e.g., KinomeScan profiling at 1 µM) to resolve discrepancies between computational and empirical data .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d6) should confirm the presence of the p-tolyl group (δ 2.35, singlet, 3H), pyrazolo-pyrimidine protons (δ 8.12–8.45), and chlorophenoxy methyl (δ 1.65, singlet, 6H) .
- HPLC-MS : Use a C18 column (gradient: 20–80% acetonitrile/0.1% formic acid) to verify purity (>98%) and observe [M+H]+ at m/z 507.2 .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%) to rule out hydrate/solvate formation .
Advanced: How to design experiments to resolve contradictions in reported solubility and bioavailability data?
Answer:
- Solubility Profiling : Perform shake-flask assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C. Use HPLC to quantify dissolved compound. If discrepancies arise, check for polymorphic forms via PXRD .
- Permeability Assays : Compare Caco-2 monolayer Papp values with parallel artificial membrane permeability (PAMPA). Address low bioavailability by synthesizing prodrugs (e.g., esterification of the carboxylic acid) .
- In Silico ADME : Apply QikProp to predict logP (clogP ~3.5) and solubility (logS ~-4.2). Validate with experimental data to refine predictive models .
Basic: What are the recommended storage conditions to prevent degradation?
Answer:
- Storage : Store at -20°C in amber vials under argon to prevent oxidation of the pyrazolo-pyrimidine core.
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed amide bond) should be <1% .
Advanced: How to elucidate the mechanism of action in cancer cell lines with conflicting cytotoxicity data?
Answer:
- Transcriptomic Profiling : Treat resistant vs. sensitive cell lines (e.g., MCF-7 vs. MDA-MB-231) and perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators Bcl-2/Bax). Validate via qRT-PCR .
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., CDK2) in lysates. A >2°C ΔTm indicates strong binding .
- Pathway Analysis : Apply Ingenuity Pathway Analysis (IPA) to link cytotoxicity data to signaling networks (e.g., PI3K/AKT inhibition). Resolve contradictions by testing isogenic cell lines with CRISPR-edited targets .
Basic: How to optimize reaction conditions for introducing the 4-chlorophenoxy group?
Answer:
- Nucleophilic Substitution : React 2-methyl-2-(4-chlorophenoxy)propanoic acid chloride with the pyrazolo-pyrimidinone amine in dichloromethane (DCM) at 0°C. Use 2 eq. of triethylamine to scavenge HCl .
- Microwave-Assisted Synthesis : For faster reaction times (30 min vs. 12 hrs), heat at 80°C under 150 W microwave irradiation. Confirm completion via in situ IR (disappearance of -N-H stretch at 3350 cm⁻¹) .
Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
Answer:
- Selectivity Screening : Profile against a panel of 468 kinases (e.g., DiscoverX KINOMEscan) at 1 µM. Focus on kinases with <10% remaining activity (e.g., PIM1, FLT3) .
- Structure-Based Design : Modify the chlorophenoxy group to reduce interactions with off-target hydrophobic pockets. Introduce polar substituents (e.g., -OH) to enhance selectivity .
- Covalent Docking : If off-targets share a reactive cysteine, redesign the compound as a non-covalent inhibitor using hybrid QM/MM simulations .
Basic: How to troubleshoot low yields in the final amide coupling step?
Answer:
- Activation Issues : Replace HATU with T3P (50% in EtOAc) for superior activation of the carboxylic acid.
- Moisture Sensitivity : Ensure anhydrous conditions using molecular sieves (3Å) in THF.
- Steric Hindrance : Switch from DIPEA to DMAP (10 mol%) to enhance nucleophilicity of the amine .
Advanced: How to correlate in vitro potency (IC50) with in vivo efficacy in xenograft models?
Answer:
- PK/PD Modeling : Measure plasma exposure (AUC) and tumor drug levels via LC-MS/MS. Establish an Emax model linking IC50 (e.g., 50 nM) to tumor growth inhibition (TGI >70% at 50 mg/kg) .
- Biomarker Validation : Quantify phospho-CDK2 (Tyr15) in tumor biopsies using ELISA to confirm target modulation .
- Dose Optimization : Use NONMEM for population PK analysis to adjust dosing regimens (e.g., BID vs. QD) based on clearance rates .
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